molecular formula C9H10O4 B12320731 (2S)-2-(4-hydroxyphenoxy)propanoic acid CAS No. 105118-15-8

(2S)-2-(4-hydroxyphenoxy)propanoic acid

Cat. No.: B12320731
CAS No.: 105118-15-8
M. Wt: 182.17 g/mol
InChI Key: AQIHDXGKQHFBNW-LURJTMIESA-N
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Description

(2S)-2-(4-hydroxyphenoxy)propanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-hydroxyphenoxy)propanoic acid typically involves the reaction of 4-hydroxyphenol with a suitable propanoic acid derivative under controlled conditions. One common method involves the esterification of 4-hydroxyphenol with a propanoic acid derivative, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts and specific temperature and pH ranges to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes. These methods are designed to maximize efficiency and minimize costs, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-hydroxyphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

(2S)-2-(4-hydroxyphenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2S)-2-(4-hydroxyphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the activity of target molecules. Pathways involved may include inhibition of oxidative stress-related enzymes or modulation of signaling pathways related to inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxyphenylpropanoic acid
  • 2-(4-Hydroxyphenyl)ethanol

Uniqueness

(2S)-2-(4-hydroxyphenoxy)propanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyphenyl and propanoic acid functional groups

Properties

CAS No.

105118-15-8

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(2S)-2-(4-hydroxyphenoxy)propanoic acid

InChI

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

AQIHDXGKQHFBNW-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)O

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)O

Origin of Product

United States

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